Deferitazole
Overview
Description
Deferitazole, also known as FBS-0701 and SPD-602, is a polyether derivative that has entered phase 1 and 2 clinical trials. It is designed to chelate iron, specifically targeting iron (III) ions. The compound displays high affinity and selectivity for iron (III), making it a potential therapeutic iron chelator .
Chemical Reactions Analysis
Deferitazole participates in various chemical reactions, including binding with trivalent metals and scavenging iron from labile sources. Here are some key points:
Affinity for Iron (III): this compound exhibits a log β2 value of 33.39 ± 0.03, indicating strong binding to iron (III) ions.
Other Trivalent Metals: It also binds to Al (III) and La (III) with high affinity.
Divalent Cations: Its affinity for divalent cations is somewhat lower, except for Cu (II), which has a log β2 value of 25.5.
Scavenging Iron: this compound efficiently scavenges iron from citrate and albumin, similar to other therapeutic iron chelators.
Scientific Research Applications
Deferitazole has been studied in various contexts:
Beta-thalassemia: Investigated for its potential in treating transfusional iron overload.
Hepatic Impairment and Impaired Renal Function: Explored for its effects in these conditions.
Antimalarial Properties: Although not directly mentioned, its iron-chelating properties may have implications in malaria research.
Mechanism of Action
The exact mechanism by which deferitazole exerts its effects remains to be fully elucidated. it likely involves sequestering excess iron, preventing its harmful effects and oxidative stress. Molecular targets and pathways involved need further investigation.
Comparison with Similar Compounds
Deferitazole’s uniqueness lies in its high affinity for iron (III) and its stability under physiological conditions. Similar compounds include deferasirox, deferiprone, and desferrioxamine, but this compound’s distinct properties make it a promising candidate for iron chelation therapy.
Biological Activity
Deferitazole, a novel orally active iron chelator, has garnered attention for its potential therapeutic applications, particularly in conditions associated with iron overload such as beta-thalassemia and other transfusion-related disorders. This article delves into the biological activity of this compound, summarizing its physicochemical properties, mechanisms of action, safety and efficacy profiles from clinical trials, and relevant case studies.
This compound is characterized by its high affinity for iron(III), as demonstrated by a log value of 33.39 ± 0.03, indicating a strong capacity to form stable complexes with iron. It also exhibits significant binding to other trivalent metals such as aluminum (Al(III)) and lanthanum (La(III)), with log values of 26.68 and 21.55 respectively . The compound shows lower affinity for divalent cations, except for copper(II), which has a log value of 25.5 .
Table 1: Binding Affinities of this compound
Metal Ion | Log Value |
---|---|
Iron(III) | 33.39 ± 0.03 |
Aluminum(III) | 26.68 |
Lanthanum(III) | 21.55 |
Copper(II) | 25.5 |
This compound functions by chelating excess iron in the body, which is crucial in preventing the toxic effects associated with iron overload. The compound effectively scavenges iron from labile sources such as citrate and albumin, exhibiting efficiencies comparable to established iron chelators like deferasirox and desferrioxamine . Importantly, the Fe(III)(this compound) complex is stable under physiological conditions and does not engage in redox cycling, minimizing the risk of oxidative damage .
Clinical Trials and Safety Profile
This compound has undergone several phases of clinical trials to assess its safety and efficacy:
- Phase I Trials : Initial studies indicated that this compound was well tolerated at doses up to 15 mg/kg/day for extended periods .
- Phase II Trials : However, subsequent trials revealed significant safety concerns. Notably, higher doses required to achieve therapeutic effects were linked to peripheral neuropathies in patients . A critical evaluation led to the termination of further development due to these adverse effects.
Table 2: Summary of Clinical Trial Findings
Trial Phase | Findings | Outcome |
---|---|---|
Phase I | Well tolerated at doses ≤ 15 mg/kg/day | Proceeded to Phase II |
Phase II | High incidence of peripheral neuropathies | Termination of development |
Carcinogenicity Study | Indicated potential cancer risk in rats | Clinical hold by FDA |
Case Studies
Several case studies have documented the challenges faced during the development of this compound:
- Carcinogenicity Concerns : A study conducted on rats indicated that this compound could induce carcinogenic effects, prompting the FDA to place a clinical hold on human trials .
- Efficacy Challenges : In clinical settings, the need for high doses to achieve therapeutic efficacy raised concerns about safety, particularly regarding nerve damage . These findings underscored the necessity for a careful assessment of the therapeutic window for this compound.
Properties
CAS No. |
945635-15-4 |
---|---|
Molecular Formula |
C18H25NO7S |
Molecular Weight |
399.5 g/mol |
IUPAC Name |
(4S)-2-[2-hydroxy-3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-4-methyl-5H-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C18H25NO7S/c1-18(17(21)22)12-27-16(19-18)13-4-3-5-14(15(13)20)26-11-10-25-9-8-24-7-6-23-2/h3-5,20H,6-12H2,1-2H3,(H,21,22)/t18-/m1/s1 |
InChI Key |
AWHIMFSHNAAMBM-GOSISDBHSA-N |
SMILES |
O=C([C@]1(C)N=C(C2=CC=CC(OCCOCCOCCOC)=C2O)SC1)O |
Isomeric SMILES |
C[C@@]1(CSC(=N1)C2=C(C(=CC=C2)OCCOCCOCCOC)O)C(=O)O |
Canonical SMILES |
CC1(CSC(=N1)C2=C(C(=CC=C2)OCCOCCOCCOC)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FBS-0701; FBS0701; FBS 0701; SPD-602; SPD 602; SPD602; Deferitazole |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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